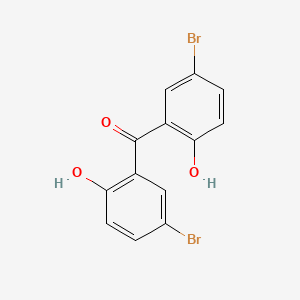

Bis(5-bromo-2-hydroxyphenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82845-53-2 |

|---|---|

Molecular Formula |

C13H8Br2O3 |

Molecular Weight |

372.01 g/mol |

IUPAC Name |

bis(5-bromo-2-hydroxyphenyl)methanone |

InChI |

InChI=1S/C13H8Br2O3/c14-7-1-3-11(16)9(5-7)13(18)10-6-8(15)2-4-12(10)17/h1-6,16-17H |

InChI Key |

VRLIJNKTPYPWQI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)C(=O)C2=C(C=CC(=C2)Br)O)O |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C2=C(C=CC(=C2)Br)O)O |

Other CAS No. |

82845-53-2 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to Bis(5-bromo-2-hydroxyphenyl)methanone

Established methods for creating the core structure of this compound often involve multistep processes, leveraging classic organic reactions.

A plausible multistep synthesis for this compound can be inferred from methodologies used for similar structures, such as 2,2'-dihydroxy-5,5'-di-tert-butyl benzophenone (B1666685). One such theoretical pathway involves the oxidation of a corresponding diarylmethane precursor. This approach would first require the synthesis of bis(5-bromo-2-hydroxyphenyl)methane, which could then be oxidized to the target benzophenone.

Another potential multistep route is suggested by the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. This would involve the use of a protected 4-bromophenol derivative. The synthesis could proceed through the following conceptual steps:

Protection of the hydroxyl group of 4-bromophenol.

A Friedel-Crafts type reaction to form the benzophenone core.

Deprotection to reveal the dihydroxy functionality.

Bromination at the 5 and 5' positions.

The specific reagents and conditions for each step would need to be optimized to achieve a satisfactory yield of this compound.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. A direct Friedel-Crafts acylation of 4-bromophenol with a suitable acylating agent like phosgene (B1210022) or its equivalent could theoretically lead to the formation of the benzophenone bridge. However, controlling the regioselectivity to achieve the desired 2,2'-dihydroxy substitution pattern can be challenging.

A more controlled approach involves the Fries rearrangement , a variation of the Friedel-Crafts acylation. This intramolecular reaction converts a phenolic ester to a hydroxy aryl ketone. wikipedia.org For the synthesis of a precursor to the target molecule, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, the Fries rearrangement of p-bromophenyl benzoate (B1203000) has been reported. nih.gov This suggests a viable strategy for synthesizing this compound could be the Fries rearrangement of 4-bromophenyl 5-bromosalicylate. The reaction is typically catalyzed by Lewis acids like aluminum chloride, and the temperature can influence the ratio of ortho and para isomers formed. wikipedia.org

| Reaction Step | Reactants | Catalyst/Reagents | Product |

| Esterification | 4-bromophenol, 5-bromosalicylic acid | Dehydrating agent | 4-bromophenyl 5-bromosalicylate |

| Fries Rearrangement | 4-bromophenyl 5-bromosalicylate | Lewis Acid (e.g., AlCl3) | This compound |

This table outlines a theoretical two-step synthesis of this compound via the Fries rearrangement.

While no direct reports of Suzuki-Miyaura coupling for the synthesis of this compound have been found, this palladium-catalyzed cross-coupling reaction remains a powerful tool for the formation of carbon-carbon bonds. In principle, a strategy could be devised where two appropriately functionalized benzene rings are coupled to form a biphenyl intermediate, which is then further modified to create the benzophenone structure. However, this approach would likely be more complex and less direct than the Friedel-Crafts or Fries rearrangement strategies.

Novel and Green Synthetic Approaches

The development of environmentally benign synthetic methods is a growing area of focus in chemistry. For the synthesis of benzophenone derivatives, several "green" approaches are being explored, although their specific application to this compound is not yet documented. These methods often aim to reduce the use of hazardous reagents and solvents.

One such approach is the use of solid acid catalysts or ionic liquids as recyclable alternatives to traditional Lewis acids in Friedel-Crafts reactions. These catalysts can offer advantages in terms of separation, recovery, and reduced environmental impact.

Photochemical methods, such as the photo-Fries rearrangement, present another green alternative. This reaction proceeds via a radical mechanism and can be carried out without a catalyst, using UV light to induce the rearrangement of a phenolic ester. wikipedia.org While often resulting in lower yields compared to the thermal method, the avoidance of harsh Lewis acids makes it an attractive option from an environmental perspective.

Reaction Mechanism Elucidation in Key Synthesis Steps

The mechanism of the Fries rearrangement has been a subject of study, with evidence suggesting it can proceed through both intramolecular and intermolecular pathways. The widely accepted mechanism involves the coordination of a Lewis acid to the carbonyl oxygen of the phenolic ester. This polarizes the ester linkage, leading to the formation of an acylium cation. This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the ortho and para substituted hydroxy ketones. wikipedia.org The reaction temperature and solvent polarity can influence the product distribution, with lower temperatures and non-polar solvents generally favoring the para-product, while higher temperatures can favor the ortho-isomer.

For a potential synthesis using a phosgene equivalent in a Friedel-Crafts reaction, the mechanism would involve the in-situ formation of an acyl chloride, which then acts as the electrophile. The Lewis acid catalyst would activate the acyl chloride, facilitating the electrophilic attack on the 4-bromophenol rings.

Iii. Spectroscopic and Supramolecular Structural Elucidation

Advanced Vibrational Spectroscopy for Conformational and Intermolecular Interactions

Fourier Transform Infrared (FT-IR) Spectral Analysis Beyond Identification

A comprehensive search of scientific databases, including large spectral libraries, did not yield specific FT-IR spectral data for Bis(5-bromo-2-hydroxyphenyl)methanone. While collections such as the Aldrich Collection of FT-IR Spectra contain data for thousands of compounds, the spectrum for this specific molecule is not explicitly available. researchgate.netthermofisher.com Without this primary data, an analysis of its vibrational modes to determine conformational details and intermolecular hydrogen bonding is not possible.

Raman Spectroscopy for Molecular Vibrational Modes

Similarly, no dedicated Raman spectroscopy studies for this compound have been found in the reviewed literature. Such studies would be crucial for understanding the vibrational modes of the molecule, particularly for the non-polar bonds, and complementing FT-IR data.

Electronic Absorption and Emission Spectroscopy for Electronic Structure

UV-Visible Spectroscopy for Electronic Transitions

There is no available UV-Visible spectroscopic data for this compound in the surveyed literature. This information would be essential for characterizing its electronic transitions and understanding the influence of the bromo and hydroxyl substituents on the benzophenone (B1666685) chromophore.

Fluorescence Spectroscopy and Quenching Mechanisms

In the absence of UV-Visible absorption data, no fluorescence spectroscopy studies or investigations into potential quenching mechanisms for this compound have been reported.

X-ray Diffraction Studies for Solid-State Architectures

Detailed X-ray diffraction data for this compound are not available in the public domain. It is important to distinguish this compound from the structurally similar (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, for which crystallographic data has been published. nih.govnih.govresearchgate.net However, this data cannot be extrapolated to describe the solid-state architecture of the "bis" derivative, which contains a second 5-bromo-2-hydroxyphenyl group instead of an unsubstituted phenyl group.

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions

The definitive analysis of hydrogen bonding and other non-covalent interactions relies on crystallographic data. While the presence of ortho-hydroxyl groups adjacent to the ketone linker strongly suggests the potential for robust intramolecular O-H···O=C hydrogen bonds, experimental confirmation and geometric characterization (e.g., bond distances and angles) are not available. Similarly, the nature of any intermolecular interactions, such as halogen bonding involving the bromine atoms or π–π stacking between the aromatic rings, cannot be described without experimental structural data.

Polymorphism and Crystal Engineering Considerations

The investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, is contingent on the existence of at least one solved crystal structure. As no crystallographic data for this compound has been reported, there is no information regarding potential polymorphs or any studies related to its crystal engineering.

Nuclear Magnetic Resonance (NMR) for Solution-State Conformations and Dynamics

A search for ¹H and ¹³C NMR spectra specific to this compound did not yield any published datasets. NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution. The absence of this data means that chemical shifts, coupling constants, and insights into the solution-state conformation and dynamic processes, such as the behavior of the hydroxyl protons, cannot be reported. A product listing from one major chemical supplier explicitly notes that analytical data is not collected for this compound, further corroborating the lack of publicly available information. sigmaaldrich.com

While data exists for structurally related but distinct compounds, such as (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, this information cannot be used to describe the title compound without violating scientific accuracy. The presence of a second 5-bromo-2-hydroxyphenyl moiety instead of an unsubstituted phenyl ring would significantly alter the molecule's symmetry, electronic properties, and, consequently, its spectroscopic and structural characteristics.

Until primary research on the crystallographic and NMR characteristics of this compound is conducted and published, a detailed article on these specific aspects cannot be accurately generated.

Iv. Theoretical Chemistry and Computational Modeling

Computational Spectroscopic Simulations

Computational methods can be used to simulate various types of spectra, which can then be compared with experimental data for validation of the computational model.

For "Bis(5-bromo-2-hydroxyphenyl)methanone", the simulation of the infrared (IR) spectrum would be particularly useful. The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule. For instance, the stretching frequency of the carbonyl group (C=O) and the hydroxyl groups (O-H) would be of particular interest. The position of the O-H stretching frequency can provide information about the strength of the intramolecular hydrogen bond. In a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to compute the IR spectrum and assign the vibrational frequencies. nih.gov

Similarly, the simulation of the Nuclear Magnetic Resonance (NMR) spectrum, including ¹H and ¹³C chemical shifts, can be performed. The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. The chemical shift of the hydroxyl proton can also provide evidence for the intramolecular hydrogen bond.

Prediction of Vibrational Spectra

The vibrational properties of "this compound" can be theoretically investigated using quantum chemical calculations, most commonly through Density Functional Theory (DFT). These calculations can predict the infrared (IR) and Raman spectra of the molecule. The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates.

The predicted spectra would reveal key vibrational modes, which can be assigned to specific functional groups and types of atomic motion within the molecule. For "this compound," this would include:

O-H Stretching: The vibrational frequencies associated with the hydroxyl groups, which are sensitive to hydrogen bonding.

C=O Stretching: The characteristic stretching vibration of the central ketone group.

C-Br Stretching: The vibrational modes involving the bromine substituents on the phenyl rings.

Aromatic C-H and C-C Stretching: Vibrations originating from the phenyl rings.

By comparing the theoretically predicted vibrational spectra with experimental data (if available), a detailed assignment of the spectral bands can be achieved, leading to a more profound understanding of the molecule's structural characteristics.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This method calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

For "this compound," a TD-DFT calculation would provide insights into its electronic transitions. The results would include the predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would elucidate the nature of the electronic excitations (e.g., n → π* or π → π* transitions). This information is crucial for understanding the photophysical properties of the compound and how its structure influences its interaction with light.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of "this compound." In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

An MD simulation of "this compound," typically placed in a solvent box (e.g., water or an organic solvent), could be used to explore:

Conformational Dynamics: How the dihedral angles between the phenyl rings and the central carbonyl group fluctuate over time, and the accessibility of different rotational isomers.

Solvation Structure: How solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and water.

Intramolecular Hydrogen Bonding: The stability and dynamics of any intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygen.

These simulations provide a detailed picture of the molecule's behavior in a more realistic, dynamic environment, which is essential for understanding its properties in solution.

Ligand Design Principles of this compound

This compound is designed as a multidentate ligand, incorporating several key features that govern its coordination behavior. The fundamental structure consists of two 5-bromo-2-hydroxyphenyl rings linked by a central carbonyl group.

The primary donor sites are the oxygen atoms of the two phenolic hydroxyl (-OH) groups and the oxygen atom of the central ketone (C=O) group. The deprotonation of the phenolic hydroxyl groups creates anionic phenolate (B1203915) oxygen donors, which form strong coordinate bonds with metal cations. The carbonyl oxygen can also coordinate to the metal center, acting as a neutral donor.

The spatial arrangement of these donor atoms allows the ligand to act as a chelating agent. Chelate ligands, such as bis(2-hydroxyphenyl)methanone, are known to form coordination compounds with enhanced thermodynamic stability compared to those with comparable monodentate ligands. nih.gov The molecule can potentially coordinate to a metal ion in several ways:

Bidentate (O,O) coordination: Utilizing one deprotonated hydroxyl group and the central carbonyl oxygen.

Tridentate (O,O,O) coordination: Involving both deprotonated hydroxyl groups and the central carbonyl oxygen, likely with a single metal ion in a bridging scenario or with a larger metal ion.

Tetradentate (O,O,O,O) coordination: Where two ligands coordinate to a single metal center using one hydroxyl group and the carbonyl group from each ligand.

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

While specific studies on the synthesis of metal complexes with this compound are not extensively documented, general synthetic routes can be inferred from related 2-hydroxyphenone and Schiff base systems. researchgate.netresearchgate.net A common method involves the reaction of the ligand with metal chlorides, acetates, or nitrates in a solvent such as ethanol (B145695) or methanol (B129727). researchgate.netmdpi.com The reaction is often carried out under reflux, and a base may be added to facilitate the deprotonation of the phenolic hydroxyl groups. openaccessjournals.com

For instance, the synthesis of an Fe(III) complex could be achieved by reacting the ligand with an iron(III) salt in a 3:1 ligand-to-metal molar ratio in methanol, in the presence of a base like sodium methoxide, similar to the synthesis of tris(2-hydroxybenzophenone)iron(III). researchgate.net For divalent metals like Cu(II), Ni(II), Mn(II), and Zn(II) , a 2:1 ligand-to-metal ratio is commonly employed to form complexes of the type [M(L)₂]. researchgate.net The synthesis of V(V) complexes could be accomplished by reacting the ligand with a vanadium source like ammonium (B1175870) metavanadate or VO(acac)₂ in an alcohol solvent. acs.org

The resulting solid complexes would be isolated by filtration, washed with the solvent, and dried. Recrystallization from a suitable solvent system can be used to obtain pure crystalline products.

The coordination mode of this compound and the resulting geometry of the metal complex are influenced by the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the reaction conditions. Based on studies of similar ligands, several coordination environments can be predicted.

Fe(III) complexes are likely to be six-coordinate, adopting a distorted octahedral geometry, with three bidentate ligands coordinating to the metal center, as seen in related tris(2-hydroxypropiophenone)iron(III) complexes. researchgate.net

Ni(II) complexes can exhibit either square planar or octahedral geometry. With two bidentate ligands, a square-planar [Ni(L)₂] complex might form, while the coordination of two additional solvent molecules could lead to a hexa-coordinated octahedral geometry. researchgate.netasianpubs.org

Cu(II) complexes typically favor square-planar or distorted octahedral geometries. researchgate.netresearchgate.net

Mn(II) complexes often form hexa-coordinated species with an octahedral geometry, potentially including solvent molecules in the coordination sphere. mdpi.com

Zn(II) complexes , having a d¹⁰ electronic configuration, are flexible in their coordination geometry, but tetrahedral arrangements are common for four-coordinate species. scispace.comajol.inforesearchgate.net Five-coordinate geometries are also possible. scispace.comresearchgate.net

V(V) complexes often form five- or six-coordinate species, commonly with oxo ligands, resulting in square pyramidal or distorted octahedral geometries. acs.orgrsc.org

The potential coordination geometries for metal complexes of this compound are summarized in the table below.

| Metal Ion | Potential Coordination Number | Likely Geometry | Notes |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Jahn-Teller distortion is common for octahedral Cu(II). |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Geometry can be sensitive to reaction conditions and solvent. mdpi.com |

| Mn(II) | 6 | Octahedral | Often forms high-spin complexes. mdpi.comresearchgate.net |

| Fe(III) | 6 | Octahedral | Can exist in high-spin or low-spin states depending on the ligand field. researchgate.net |

| Zn(II) | 4 or 5 | Tetrahedral or Trigonal Bipyramidal | Flexible coordination geometry due to d¹⁰ configuration. researchgate.netnih.gov |

| V(V) | 5 or 6 | Square Pyramidal or Distorted Octahedral | Often incorporates oxo ligands. acs.org |

Spectroscopic and Computational Studies of Metal Complexes

The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques and computational analysis.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. The strong C=O stretching vibration (ν(C=O)) of the ketone group in the free ligand would be expected to shift to a lower frequency upon coordination to the metal center. Similarly, the broad O-H stretching band (ν(O-H)) present in the free ligand should disappear in the spectra of the deprotonated complexes. The formation of new low-frequency bands corresponding to metal-oxygen (M-O) vibrations would provide direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere and the electronic transitions within the molecule. Transitions can be categorized as ligand-based (π→π*), ligand-to-metal charge transfer (LMCT), and, for transition metals with d-electrons, d-d transitions. The energies of the d-d transitions are particularly sensitive to the coordination geometry and the identity of the metal ion. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex. The disappearance of the phenolic proton resonance in ¹H NMR provides clear evidence of deprotonation and coordination.

Computational Studies: Density Functional Theory (DFT) is a powerful tool for investigating the properties of metal complexes. nih.govumn.edu Computational studies can be used to:

Optimize the geometry of the complexes to predict the most stable coordination modes and bond lengths/angles. researchgate.net

Calculate vibrational frequencies to aid in the assignment of experimental IR spectra.

Predict electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and stability of the complex. researchgate.net

Simulate UV-Vis spectra to help interpret experimental electronic transitions.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change upon Coordination) |

| IR Spectroscopy | ν(O-H): ~3200-3400 cm⁻¹ (broad)ν(C=O): ~1640-1660 cm⁻¹ | Disappearance of ν(O-H) bandShift of ν(C=O) to lower frequencyAppearance of new ν(M-O) bands at lower frequencies |

| UV-Vis Spectroscopy | Intense bands in the UV region due to π→π* transitions. | Appearance of new charge-transfer (LMCT) bands.Appearance of weak d-d transition bands in the visible region for transition metal complexes. |

| ¹H NMR (for diamagnetic complexes) | Resonance for phenolic -OH proton (~10-12 ppm). | Disappearance of the phenolic -OH proton signal. |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are dictated by the d-electron configuration of the central metal ion and its coordination environment.

Magnetic Properties: Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a complex, which in turn reveals information about the spin state and oxidation state of the metal ion.

Paramagnetism: Complexes with unpaired electrons will be paramagnetic. This is expected for complexes of Cu(II) (d⁹, 1 unpaired electron), Ni(II) in an octahedral geometry (d⁸, 2 unpaired electrons), Mn(II) (typically high-spin d⁵, 5 unpaired electrons), and Fe(III) (d⁵, can be high-spin with 5 unpaired electrons or low-spin with 1 unpaired electron). saudijournals.com

Diamagnetism: Complexes with no unpaired electrons will be diamagnetic. This is expected for Zn(II) complexes (d¹⁰).

Electronic Properties: The electronic properties are closely linked to the molecular orbitals of the complex. The energies of the frontier molecular orbitals (HOMO and LUMO) determine the electronic spectra and redox behavior. In these complexes, the HOMO is often associated with the phenolate oxygen orbitals of the ligand, while the LUMO may be centered on the ligand's π* system or on the metal's d-orbitals. The energy gap between these orbitals influences the stability and reactivity of the compound. nih.govresearchgate.net For transition metal complexes, the relative energies of the d-orbitals, split by the ligand field, determine the electronic transitions observed in the visible spectrum and the magnetic properties of the complex.

Conclusion

Bis(5-bromo-2-hydroxyphenyl)methanone is a halogenated benzophenone (B1666685) derivative of considerable scientific interest. Its synthesis is accessible through established methods like Friedel-Crafts acylation, and its structure is defined by a non-planar conformation stabilized by intramolecular hydrogen bonds. The primary significance of this compound lies in its role as a specialized monomer for creating high-performance poly(arylene ether ketone)s and as a versatile intermediate for the synthesis of other complex organic structures. Its inherent photochemical properties also suggest potential applications as a UV-stabilizing agent. Continued research into this and related compounds is poised to further expand its utility in advanced materials and organic synthesis.

Vi. Advanced Functional Applications

Chemical Sensing and Molecular Recognition

The structure of Bis(5-bromo-2-hydroxyphenyl)methanone, featuring hydroxyl (-OH) and carbonyl (C=O) groups in a specific spatial arrangement, makes it an excellent candidate scaffold for the design of chemosensors. These functional groups can act as binding sites for various analytes, particularly metal ions.

Colorimetric and fluorescent chemosensors are powerful tools for the detection of analytes like transition metal ions, offering high sensitivity and selectivity. chemisgroup.usnih.gov The design of such sensors often involves integrating a recognition unit (receptor) with a signaling unit (fluorophore or chromophore). In this compound, the ortho-hydroxybenzophenone core can serve as the receptor.

The design strategy for a chemosensor based on this molecule would leverage the chelating ability of the adjacent hydroxyl and carbonyl groups. This "ortho-hydroxyphenone" motif is a well-known binding site for metal ions. nih.gov Upon binding a metal ion, changes in the electronic properties of the molecule can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence intensity ("turn-on" or "turn-off" sensing). nih.gov

For example, a sensor for Al³⁺ and Cu²⁺ was developed using a phenolic Mannich base that preserved the ortho-hydroxyphenone binding site. nih.gov The interaction with Al³⁺ enhanced fluorescence ("turn-on"), while Cu²⁺ quenched it ("turn-off"). nih.gov Similarly, derivatives of this compound could be synthesized to fine-tune its selectivity and sensitivity for specific metal ions. The bromine atoms can also influence the electronic properties and potentially enhance the sensor's performance.

Mechanisms for Signal Transduction in Chemosensors:

Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the electron-donating or -withdrawing nature of the receptor groups, modulating the ICT process and causing a shift in absorption or emission spectra. chemisgroup.us

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.

Ligand-to-Metal Charge Transfer (LMCT): In some complexes formed with transition metals, new absorption bands can appear in the visible region due to LMCT, resulting in a distinct color change. mdpi.com

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For a chemosensor based on this compound, the primary mechanism of recognition for metal ions would be chelation.

The oxygen atoms of the phenolic hydroxyl group and the adjacent carbonyl group can act as a bidentate ligand, coordinating to a metal ion to form a stable chelate ring. The stability and selectivity of this binding are governed by several factors:

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion determine its affinity for the binding site.

Solvent: The polarity of the solvent can influence the strength of the coordination bond.

pH: The acidity of the medium is crucial, as the phenolic hydroxyl group must be deprotonated to effectively bind the metal ion.

The crystal structure of the related compound (5-Bromo-2-hydroxyphenyl)(phenyl)methanone reveals the presence of a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl and carbonyl groups. nih.gov When interacting with a target metal ion, this intramolecular hydrogen bond would be replaced by coordination bonds with the metal, leading to a significant conformational and electronic rearrangement of the molecule, which is the basis for the sensing signal.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The ability of this compound to participate in such interactions, particularly hydrogen bonding and π-π stacking, makes it a valuable building block for creating ordered, self-assembled structures.

Self-assembly is a process where components spontaneously organize into ordered structures. mdpi.com Hydrogen bonds are a primary driving force for the self-assembly of many organic molecules. chemistryviews.org The crystal structure of (5-Bromo-2-hydroxyphenyl)(phenyl)methanone shows that in addition to the intramolecular hydrogen bond, molecules are linked by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov These interactions guide the molecules to pack in a specific, ordered arrangement in the solid state.

This capacity for self-assembly can be exploited to create novel functional materials. For instance, benzophenone (B1666685) derivatives have been functionalized with dipeptides to create molecules that self-assemble in water to form micellar aggregates and supramolecular gels. nih.govchemrxiv.org These self-assembled structures can act as templates for other processes, such as spatially controlled photopolymerization. nih.govchemrxiv.org Similarly, a conjugate of benzophenone and diphenylalanine was shown to self-assemble into nanostructured fibers that function as a photocatalyst. unife.it

The combination of the rigid benzophenone core, the hydrogen-bonding hydroxyl group, and the halogen-bond-capable bromine atom in this compound provides a rich set of tools for designing complex supramolecular architectures. By modifying the solvent or introducing other interacting molecules, it may be possible to guide the self-assembly of this compound into various forms, such as nanofibers, sheets, or gels, each with potentially unique properties and applications.

Vii. in Vitro Biological Activity and Mechanistic Insights Excluding Clinical Studies

Structure-Activity Relationship (SAR) Studies for Bioactivity

Currently, there is a notable absence of published structure-activity relationship (SAR) studies specifically focused on the bioactivity of Bis(5-bromo-2-hydroxyphenyl)methanone. While the broader class of 2-hydroxybenzophenones has been investigated for various biological activities, including anti-inflammatory, antiviral, and anticancer effects, specific SAR data detailing how the bromine atoms at the 5 and 5' positions and the central carbonyl group of this particular molecule influence its biological profile are not available in the reviewed scientific literature.

In Vitro Antimicrobial and Antibacterial Activity

Detailed studies on the in vitro antimicrobial and antibacterial efficacy of this compound are not presently found in publicly accessible scientific research.

Specific data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against any Gram-positive or Gram-negative bacterial strains have not been reported in the available literature. Consequently, no data table can be generated at this time.

Similarly, there is no published research detailing the in vitro antifungal activity of this compound. Studies reporting its efficacy against fungal pathogens are currently absent from the scientific record.

Due to the lack of studies on its antimicrobial activity, no mechanisms of microbial inhibition have been proposed or investigated for this compound.

In Vitro Anticancer and Cytotoxic Activity

Comprehensive in vitro studies to determine the anticancer and cytotoxic properties of this compound are not available in the current body of scientific literature.

There are no published reports on the in vitro cytotoxic effects of this compound against any cancer cell lines. As a result, data regarding its potential to inhibit cancer cell proliferation, such as IC₅₀ values, are not available. Therefore, a data table illustrating its activity in various cancer cell lines cannot be constructed.

Induction of Apoptosis and Cellular Pathway Modulation

Currently, there is a lack of published scientific literature detailing the specific effects of this compound on the induction of apoptosis or the modulation of cellular pathways.

For context, other structurally distinct compounds have been studied for their apoptotic-inducing capabilities. For instance, (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) has been shown to induce both early and late apoptosis in MCF-7 breast cancer cells. mdpi.com In সময়ের সাথে সাথে, BHMC treatment led to a significant increase in the apoptotic cell population, with early apoptosis rising from 10.34% to 43.44% and late apoptosis increasing from 8.81% to 38.22% between 24 and 72 hours of treatment. mdpi.com This was associated with the dysregulation of pathways such as the p53 signaling pathway. mdpi.com Another compound, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), an active metabolite of Bisphenol A, has been demonstrated to trigger apoptosis in pancreatic β-cells through pathways involving JNK and AMPK activation, which leads to endoplasmic reticulum stress. nih.gov

It is important to emphasize that these findings relate to BHMC and MBP, and similar activities have not been documented for this compound.

Molecular Mechanisms of Action (e.g., Electrophilic Interactions, Oxidative Stress Pathways)

The specific molecular mechanisms of action for this compound, including any potential for electrophilic interactions or modulation of oxidative stress pathways, have not been detailed in available research.

However, studies on other brominated phenolic compounds suggest that the modulation of oxidative stress is a plausible mechanism. For example, the compound (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB) has been shown to protect PC12 cells from hydrogen peroxide-induced oxidative stress. nih.govnih.gov The protective effects of BFB are believed to be mediated through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.govnih.gov The activation of this pathway by BFB suggests it may help to mitigate oxidative stress-induced cellular damage. nih.govnih.gov

While these findings on BFB provide insight into how a bromo-hydroxyphenyl structure might interact with cellular systems, it remains to be experimentally verified if this compound acts through a similar oxidative stress-related mechanism.

Enzyme Inhibition Studies (In Vitro)

Monoamine Oxidase (MAO) Inhibition (hMAO-A, hMAO-B)

There is no scientific data available from in vitro studies to suggest that this compound possesses inhibitory activity against either human monoamine oxidase A (hMAO-A) or human monoamine oxidase B (hMAO-B).

For comparative purposes, a different heterocyclic compound, 5-hydroxy-2-methyl-chroman-4-one (HMC), has been identified as a selective inhibitor of MAO-B. nih.gov HMC displayed an IC₅₀ value of 3.23 µM for MAO-B, showing approximately four-fold selectivity over MAO-A (IC₅₀ = 13.97 µM). nih.gov

Table 1: MAO Inhibitory Activity of HMC

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | hMAO-A | 13.97 |

This data is for a structurally unrelated compound and is provided for informational context only.

Protein Tyrosine Kinase (PTK) Inhibition

No in vitro studies have been published that evaluate the inhibitory potential of this compound against protein tyrosine kinases (PTKs).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

While direct studies on this compound are not available, research into a series of bromophenol derivatives has highlighted their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.

One study synthesized and evaluated a series of bromophenol derivatives for their PTP1B inhibitory activity. A lead compound, identified as 4e, showed an IC₅₀ of 2.42 μmol/L. calpaclab.com A more highly brominated derivative in the same series, compound 4g, demonstrated even greater potency with an IC₅₀ of 0.68 μmol/L, making it approximately four times more effective than the lead compound. calpaclab.com This more potent compound also showed high selectivity for PTP1B over other protein tyrosine phosphatases such as TCPTP, LAR, SHP-1, and SHP-2. calpaclab.com

Table 2: PTP1B Inhibitory Activity of Bromophenol Derivatives

| Compound ID | Description | PTP1B IC₅₀ (µmol/L) |

|---|---|---|

| 4e | Lead Bromophenol Compound | 2.42 |

The exact structure of compounds 4e and 4g are detailed in the source publication. It is not confirmed if this compound is one of these compounds, but this data indicates that bromophenols are a promising class of PTP1B inhibitors.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition

There is no available scientific literature to indicate that this compound has been evaluated as an inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).

Research in this area has focused on other chemical scaffolds. For instance, a series of 2,5-disubstituted furan (B31954) derivatives were synthesized and tested for their ability to inhibit 17β-HSD1. nih.gov One potent compound from this series, referred to as compound 1, was identified as a highly selective inhibitor. nih.gov Additionally, a steroidal covalent irreversible inhibitor known as PBRM (also referred to as 17β-HSD1-IN-2) has been developed and studied for its ability to block estrogen biosynthesis by targeting 17β-HSD1, with a reported Ki of 368 nM. nih.govmedchemexpress.com

Other Relevant Enzyme Targets (e.g., α-Glucosidase, α-Amylase, H⁺/K⁺-ATPase)

A review of the current scientific literature indicates that specific in vitro studies on the inhibitory effects of this compound against the enzymes α-glucosidase, α-amylase, and H⁺/K⁺-ATPase have not been reported. While the broader class of benzophenones has been investigated against various enzymes, data pertaining specifically to this compound and these particular targets are not available in published research.

In Vitro Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant potential of the benzophenone (B1666685) scaffold is a subject of scientific interest, with research indicating that the presence and position of hydroxyl groups on the aromatic rings are often crucial for activity. nih.govresearchgate.net These groups can donate hydrogen atoms to neutralize free radicals, a primary mechanism of antioxidant action.

However, specific quantitative data from in vitro antioxidant assays—such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or FRAP (ferric reducing antioxidant power) assay—for this compound are not detailed in the currently available body of research. Consequently, a comparative analysis of its antioxidant capacity or its detailed free radical scavenging mechanisms remains an area for future investigation.

Molecular Docking and In Silico Target Interactions

Molecular docking serves as a computational tool to predict the binding orientation and affinity of a small molecule to the active site of a target protein. This provides valuable insights into potential mechanisms of action.

Despite the utility of in silico methods in drug discovery, specific molecular docking studies predicting the binding modes of this compound with the enzyme active sites of Monoamine Oxidase (MAO), Cyclin-Dependent Kinase 2 (CDK2), BRAF(V600E) mutant kinase, or Heat Shock Protein 90 (HSP90) have not been published. Research has yet to explore the potential interactions between this specific compound and these key therapeutic targets.

The interaction of small molecules with macromolecules like DNA and proteins is a fundamental aspect of pharmacology. Benzophenone derivatives, in particular, are known to be used as photo-crosslinking agents to study protein-protein and protein-DNA interactions. nih.gov

Mechanistic studies investigating how a small molecule binds to DNA often employ biophysical techniques such as UV-Visible spectroscopy, circular dichroism, viscosity measurements, and fluorescence quenching. nih.govnih.gov These methods can help determine the mode of binding, such as intercalation between base pairs or binding within the minor or major grooves of the DNA helix. nih.govnih.gov For instance, groove binding is often suggested when a compound causes minimal change to the viscosity of a DNA solution, whereas intercalation typically increases it. nih.gov

However, specific in vitro studies detailing the mechanistic interaction of this compound with DNA or other proteins are not present in the available scientific literature. Therefore, its binding affinity (Kₐ), binding mode, and specific molecular interactions with DNA or proteins have not been characterized.

Viii. Future Research Directions and Perspectives

Rational Design of New Derivatives with Enhanced Functionality

The targeted design of novel derivatives of Bis(5-bromo-2-hydroxyphenyl)methanone offers a promising strategy to enhance its inherent properties and introduce new functionalities. Computational modeling and structure-activity relationship (SAR) studies can guide the synthetic modification of the parent molecule.

Key areas for derivatization include:

Modification of Hydroxyl Groups: The two hydroxyl groups are prime sites for etherification or esterification to modulate solubility, bioavailability, and metal-chelating properties.

Substitution on the Aromatic Rings: The bromine atoms can be replaced with other functional groups through various cross-coupling reactions to influence electronic properties and biological interactions.

Alteration of the Carbonyl Linker: Reduction to a methylene (B1212753) bridge or conversion to an imine or oxime could lead to compounds with different conformational flexibility and biological targets.

A multi-template approach, which has been successful in identifying lead compounds for various protein targets, could be employed. nih.gov By considering the diphenylmethane (B89790) skeleton of this compound as a potential surrogate for other chemical structures, new derivatives with specific biological activities could be designed. nih.gov For instance, studies on bisphenol A analogs have led to the discovery of selective estrogen receptor modulators by modifying the substituents on the phenyl rings. nih.gov A similar approach could be applied to this compound to explore its potential as a scaffold for developing new therapeutic agents.

Table 1: Potential Derivatives and Their Target Properties

| Derivative Class | Modification Strategy | Potential Enhanced Functionality |

| Ethers and Esters | Alkylation or acylation of hydroxyl groups | Improved solubility, membrane permeability, and pharmacokinetic profile |

| Biaryl Compounds | Suzuki or Stille coupling at the bromine positions | Modified electronic properties, potential for new photophysical or biological activities |

| Schiff Bases/Oximes | Condensation with amines or hydroxylamine (B1172632) at the carbonyl group | Enhanced coordination chemistry, potential for new antimicrobial or catalytic applications |

| Reduced Analogs | Reduction of the carbonyl to a methylene bridge | Increased conformational flexibility, altered receptor binding profile |

Integration into Advanced Material Systems

The di-functional nature of this compound, possessing two hydroxyl groups, makes it an attractive monomer for the synthesis of novel polymers. Its integration into advanced material systems could impart unique properties such as flame retardancy, thermal stability, and specific optical characteristics.

Polycarbonates and Polyesters: this compound can be used as a bisphenolic monomer in polycondensation reactions with phosgene (B1210022) derivatives or diacyl chlorides to produce polycarbonates and polyesters. The presence of bromine is anticipated to enhance the flame-retardant properties of the resulting polymers. Polycarbonates are known for their high impact strength, good dielectric properties, and dimensional stability. uwb.edu.plmdpi.comresearchgate.net The synthesis of polycarbonates from various bisphenols has been extensively studied, and these methods could be adapted for the polymerization of this compound. mdpi.comresearchgate.netresearchgate.netnih.gov

Epoxy Resins: The hydroxyl groups can react with epichlorohydrin (B41342) to form a diglycidyl ether, which can then be cured to produce cross-linked epoxy resins with high thermal stability and chemical resistance.

Metal-Organic Frameworks (MOFs): The hydroxyl and carbonyl groups can act as coordination sites for metal ions, enabling the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing.

Table 2: Potential Polymer Systems and Their Projected Properties

| Polymer Type | Monomer Role | Anticipated Properties |

| Polycarbonate | Bisphenolic monomer | High impact strength, flame retardancy, high refractive index |

| Polyester | Diol monomer | Enhanced thermal stability, chemical resistance |

| Epoxy Resin | Precursor to diglycidyl ether | High glass transition temperature, flame retardancy |

| Metal-Organic Framework | Organic linker | Porosity, catalytic activity, sensing capabilities |

Exploration of Undiscovered Bioactivity Pathways

Benzophenone (B1666685) and its derivatives are known to exhibit a wide range of biological activities. nih.gov While the specific bioactivity of this compound has not been extensively studied, its structural similarity to other biologically active compounds suggests several unexplored pathways worthy of investigation.

Antimicrobial and Antiviral Activity: Halogenated phenols and benzophenones have a history of use as antimicrobial agents. The presence of two bromo-phenol moieties in the structure of this compound suggests it may exhibit activity against various bacteria and fungi. A new benzophenone isolated from rat feces demonstrated significant free radical scavenging ability and inhibitory activity against Staphylococcus aureus. nih.gov The metabolism of benzophenones can lead to complex molecules with interesting pharmacological activities, including antibacterial and antiviral properties. tu-braunschweig.de

Enzyme Inhibition: The benzophenone scaffold is present in numerous enzyme inhibitors. Future research could screen this compound against various enzyme classes, such as kinases, proteases, and phosphatases, to identify potential therapeutic targets.

Endocrine Disruption Potential: Bisphenol A and other related compounds are known endocrine disruptors. Given the structural similarities, it is crucial to investigate the potential interaction of this compound with nuclear receptors, including estrogen and androgen receptors. nih.gov

Metabolic Fate: Understanding the metabolic pathways of this compound is essential for evaluating its toxicological profile. Studies on the metabolism of other benzophenones have revealed that they can be transformed into various metabolites, some of which may have biological activity. nih.govtu-braunschweig.denih.gov

Development of Sustainable Synthetic Methodologies

The development of green and sustainable methods for the synthesis of this compound is a critical area for future research. Traditional methods for the synthesis of diaryl ketones often involve harsh reagents and produce significant waste.

Catalytic Friedel-Crafts Acylation: The use of solid acid catalysts or Lewis acids that can be easily recovered and reused would provide a more environmentally friendly alternative to stoichiometric aluminum chloride, which is often used in classical Friedel-Crafts reactions. A synthesis of (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, a related compound, utilized anhydrous aluminum trichloride. nih.gov

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. organic-chemistry.org Developing a photocatalytic route to this compound from readily available precursors would be a significant advancement. An eco-friendly synthesis of oxygen-substituted diaryl ketones has been achieved through solar energy-induced Friedel-Crafts acylations. researchgate.net

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. organic-chemistry.org The development of a flow synthesis for this compound would be highly desirable for any potential large-scale applications.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges |

| Traditional Friedel-Crafts | High yields for some substrates | Large amounts of corrosive waste, harsh reaction conditions |

| Catalytic Friedel-Crafts | Reduced waste, catalyst recyclability | Catalyst deactivation, lower yields for some substrates |

| Photocatalytic Synthesis | Mild reaction conditions, use of renewable energy | Catalyst cost, optimization of reaction parameters |

| Flow Chemistry | Enhanced safety and control, easy scale-up | Initial setup cost, potential for clogging |

Q & A

Basic: What are the established synthetic routes for Bis(5-bromo-2-hydroxyphenyl)methanone, and how do reaction conditions influence yield?

Answer:

A nickel-catalyzed cross-coupling method has been reported for synthesizing 2-hydroxybenzophenone derivatives. For this compound, this involves coupling 5-bromo-2-hydroxybenzaldehyde with aryl iodides under optimized conditions (e.g., NiCl₂·6H₂O as catalyst, Zn powder as reductant, and DMF as solvent at 80°C). Yields depend on stoichiometric ratios, solvent polarity, and catalyst loading. For instance, excess aryl iodide (1.2–1.5 equivalents) improves coupling efficiency, while elevated temperatures (>100°C) may lead to dehalogenation side reactions .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the phenolic -OH (δ ~12 ppm) and ketone carbonyl (δ ~190–200 ppm). Bromine substituents induce deshielding in adjacent aromatic protons (δ ~7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings (~60–70°). Hydrogen-bonding networks (e.g., O–H···O interactions at ~2.6–2.8 Å) stabilize the solid-state structure .

Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?

Answer:

Contradictions often arise from dynamic effects (e.g., solvent interactions in solution vs. static crystal packing). To resolve these:

- Compare temperature-dependent NMR with variable-temperature crystallography to assess conformational flexibility.

- Refine crystallographic models using SHELXL (e.g., anisotropic displacement parameters for heavy atoms) and validate against residual density maps. For example, outliers in C–Br bond lengths (>1.90 Å) may indicate disorder, requiring twinning refinement or alternative space group assignment .

Advanced: What methodological considerations are critical for refining hydrogen-bonding networks in crystallographic studies?

Answer:

- Hydrogen-Bond Geometry : Use SHELXL to model O–H···O interactions with distance restraints (d(O···O) ≈ 2.6–2.8 Å, angle ≈ 150–170°). Isotropic displacement parameters (Uiso) for hydrogen atoms should not exceed 1.5× the bonded heavy atom’s Ueq .

- Disorder Handling : For disordered hydroxyl groups, apply PART and SUMP instructions to split occupancy. Validate against Fourier difference maps (peak heights < 0.5 eÅ⁻³) .

Advanced: How can researchers design experiments to evaluate the antimicrobial mechanisms of this compound?

Answer:

- Biofilm Inhibition : Use microtiter plate assays (e.g., crystal violet staining) to quantify biofilm biomass reduction at varying concentrations (IC₅₀ determination).

- Efflux Pump Modulation : Perform ethidium bromide accumulation assays in bacterial strains (e.g., Staphylococcus aureus) with/without sub-inhibitory compound doses. Fluorescence intensity changes indicate efflux inhibition .

- Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 = synergy) .

Advanced: What strategies mitigate challenges in catalytic applications of this compound derivatives?

Answer:

- Electronic Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance ketone electrophilicity for nucleophilic additions.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in Suzuki-Miyaura cross-coupling, improving aryl boronic acid reactivity.

- Leaching Control : Use heterogeneous catalysts (e.g., Pd/C) to minimize metal contamination. Monitor via ICP-MS post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.